Compound Description: This compound is a platinum(II) complex with a distorted square planar geometry. The platinum ion is coordinated by two chloride ions and two 3-(4-methoxyphenyl)-2-methyl-5-(piperidin-1-yl)-2,3-dihydro-1,2,4-oxadiazole ligands. The dihydrooxadiazole ring adopts an envelope conformation, while the piperidine ring exhibits a chair conformation. The compound exhibits weak C—H⋯Cl hydrogen bonds that form supramolecular chains in the crystal structure [].
Compound Description: This compound serves as an intermediate in the synthesis of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles. It is obtained from the reaction of ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-ethanoate with hydrazine hydrate [].
Relevance: While this compound belongs to the pyrazole class, unlike the target compound 5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole which is an oxadiazole, the shared presence of a 4-methoxyphenyl moiety highlights a common structural element often explored in the development of heterocyclic compounds with potential pharmacological activity [].
Compound Description: This group of compounds was synthesized via the heterocyclization reaction of 1-phenyl-2-((5-aryl-1,3,4-oxadiazole-2-yl)thio)ethane-1-ones in acetic acid. These compounds were evaluated for their cytotoxic, antibacterial, and antifungal properties. Some of these compounds showed significant inhibition against HeLa, HBL-100, and CCRF-CEM cancer cell lines in vitro [].
Relevance: These compounds are considered structurally related to 5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole due to the presence of the 1,3,4-oxadiazole moiety in their precursors, signifying a shared interest in the exploration of heterocycles containing this unit for potential biological activities [].
Compound Description: These compounds were synthesized through the cyclization of 4-aroyl-1-[1-(p-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]thiosemicarbazides with concentrated sulfuric acid. These compounds contain both a 1,2,3-triazole ring and a 1,3,4-thiadiazole ring [].
Relevance: While 5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole belongs to the oxadiazole class and these compounds belong to the thiadiazole class, their structures highlight the exploration of similar synthetic approaches and potential biological applications of five-membered heterocyclic rings with varied heteroatom arrangements [].
(5-phenyl-[1,3,4]oxadiaol-2-yl)-(6-phenyl-7H-[1,2,4]triazol[3,4b][1,3,4]thiadiazin-3-ylmethyl)-amine and its derivatives
Compound Description: This series of compounds was synthesized using 5-phenyl-[1,3,4]oxadiazol-2-ylamine as the starting material. The final products contain both a 1,3,4-oxadiazole ring and a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine ring. They were evaluated for their in vitro antifungal activity [].
Relevance: This series of compounds shares the 1,3,4-oxadiazole ring with 5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole, emphasizing the importance of this heterocycle in the development of compounds with potential biological activities, particularly antifungal properties [].
Compound Description: These compounds were synthesized using 1H-indole-4-carboxylic acid as the starting material. The final products contain both an indole ring and a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine ring. They were evaluated for their antifungal and nematicidal activity [].
Relevance: Although 5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole does not contain an indole or thiadiazine moiety, the shared focus on developing antifungal agents using diverse heterocyclic frameworks highlights a common goal in medicinal chemistry. This comparison underscores the ongoing exploration of different heterocyclic systems for potential therapeutic applications [].
Compound Description: This group of compounds contains a pyrrolidin-2-one ring with a 4-methoxyphenyl substituent at the nitrogen atom. They also include azole, diazole, oxadiazole, thiadiazole, and triazole fragments. These compounds were evaluated for their antioxidant and antibacterial activities [].
Relevance: These compounds are structurally similar to 5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole as both feature a pyrrolidine ring with a 4-methoxyphenyl substituent. Additionally, some compounds in this group incorporate oxadiazole units, further strengthening the structural connection to the target compound. The evaluation of these compounds for antibacterial activity aligns with the broader interest in the therapeutic potential of heterocycles such as 1,2,4-oxadiazoles [].
(4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives
Compound Description: These compounds contain either a 1,3,4-oxadiazole or a 1,2,4-triazole ring linked to a 4-phenylpiperazine moiety. These compounds were tested in vitro for their tuberculostatic activity, with minimum inhibiting concentrations (MIC) ranging from 25 to 100 mg/ml [].
Relevance: While these compounds utilize a piperazine ring and the target compound 5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole utilizes a pyrrolidine ring, they are related by the shared incorporation of 1,3,4-oxadiazole and 1,2,4-triazole moieties. This highlights the exploration of similar heterocyclic frameworks for potential therapeutic applications. The assessment of their tuberculostatic activity showcases the ongoing research into the potential of these heterocycles as anti-infective agents [].
Compound Description: This compound contains a sydnone ring, a 1,2,4-triazole ring, and a 1,3,4-thiadiazine ring. The molecule displays an intramolecular C—H⋯O hydrogen bond, resulting in an S(6) ring motif. The thiadiazine ring adopts a twist-boat conformation. The oxadiazole and triazole rings are essentially planar and inclined to each other [].
Relevance: Although 5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole doesn't share the same specific heterocyclic rings as this compound, both structures highlight the exploration of various heterocyclic systems for potential pharmacological applications. The study of this sydnone derivative emphasizes the diversity of heterocyclic combinations that can be synthesized and investigated for their potential biological activities [].
Compound Description: This group of compounds features a benzopyran-2-one scaffold with a 5-amino-1,3,4-oxadiazol-2-yl substituent at the 3-position. They were used as intermediates in the synthesis of various other heterocyclic systems, including oxadiazolo[1,3,5]triazine, 1,2,4-triazolo, and thiadiazolo[1,3,4]oxadiazole derivatives [].
Relevance: These compounds are structurally related to 5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole due to the presence of the 1,3,4-oxadiazole ring. This common structural feature emphasizes the importance of this heterocycle as a building block for the synthesis of various pharmacologically active compounds [].
Compound Description: This compound, also known as SEW2871, is an agonist of the sphingosine-1-phosphate receptor 1 (S1P1). It has been shown to improve renal microcirculation and function in mice with cecal ligation and puncture-induced sepsis [].
(Thieno[2,3-c]pyrazolo-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and (Thieno[2,3-c]pyrazol-5-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanones
Compound Description: These compounds contain a thieno[2,3-c]pyrazole moiety linked to either a [, , ]triazolo[3,4-b][1,3,4]thiadiazole or a 1,3,4-oxadiazole ring [].
Relevance: While 5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole lacks the thieno[2,3-c]pyrazole and triazolothiadiazole units present in these compounds, the shared incorporation of a 1,3,4-oxadiazole ring demonstrates the wide application of this heterocycle in medicinal chemistry for designing diverse compounds with potential biological activities [].
Compound Description: These compounds contain a 1,2,4-oxadiazole ring linked to a dihydroisoquinoline moiety. They can be selectively reduced with NaBH4 to tetrahydroisoquinolines, which subsequently undergo ring isomerization to pyrazolo[5,1-a]isoquinolines. Alternatively, catalytic hydrogenation in the presence of HCl leads to reductive cleavage of the N-O bond in the oxadiazole ring, followed by dehydration, producing pyrimido[6,1-a]isoquinolin-2-imine hydrochlorides [].
Relevance: Although the core structure differs, these compounds share the 1,2,4-oxadiazole ring with 5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole. This common feature highlights the versatility of the oxadiazole ring in organic synthesis and its application in building diverse heterocyclic systems with potential biological properties [].
3-(2-methyl-1H-indol-3-yl)-6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and other indole-containing diazoles
Compound Description: This series of compounds, including 3-(2-methyl-1H-indol-3-yl)-6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, features an indole ring linked to different diazole systems, including [, , ]thiadiazoles, [, , ]triazoles, and [, , ]oxadiazoles. They were synthesized under microwave irradiation and evaluated for their antifungal and antibacterial activities [].
5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives
Compound Description: This set of compounds contains either a 1,2,4-triazole or a 1,3,4-oxadiazole ring with a 2-thienyl substituent. The derivatives include N-[3-mercapto-5-(2-thienyl)-1,2,4-triazol-4-yl]-N'-arylthioureas, 2-arylamino-5-(2-thienyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, 3-arylaminomethyl-5-(2-thienyl)-1,3,4-oxadiazoline-2-thiones, and others. These compounds were tested for their in vitro antimicrobial activities against Gram-positive and Gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans [].
Relevance: Though the core structures are different, 5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole and this set of compounds are both focused on the synthesis and biological evaluation of heterocyclic systems, particularly those incorporating 1,2,4-triazole or 1,3,4-oxadiazole units. This highlights a common interest in exploring these heterocycles for their potential therapeutic applications [].
Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate and its derivatives
Compound Description: These compounds feature a thieno[2,3-d]pyrimidine core with a 1,2,4-oxadiazole substituent. They include 3-substituted 5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-ones and 4-(alkylthio)-5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidines. These compounds were screened for their antimicrobial activity using the agar well diffusion method [].
Relevance: Although these compounds feature a thieno[2,3-d]pyrimidine core and 5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole features a pyrrolidine ring, their common feature is the presence of the 1,2,4-oxadiazole ring. The antimicrobial activity screening of these compounds further emphasizes the shared interest in exploring the therapeutic potential of heterocycles containing this specific unit [].
BAY 41-2272 (5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine)
Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator. It has been shown to induce relaxation in ovine pulmonary artery, potentially by stimulating the sodium pump and activating sGC [].
Relevance: While BAY 41-2272 does not share a direct structural resemblance to 5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole, it highlights the pharmacological potential of heterocyclic compounds in cardiovascular research. The study of BAY 41-2272's mechanism of action in pulmonary artery relaxation provides insights into the broader potential of heterocyclic compounds for therapeutic applications [].
Compound Description: This group of compounds features a pyrimidine core with a 4-methoxyphenyl substituent. They were used as building blocks for constructing novel heterocyclic systems, including triazolo[4,3-a]pyrimidine, pyrimido[1,2-a]benzimidazole, pyrimido[1,2-a]pyrimidine, pyrimido[2,1-c][1,2,4]triazine, and others. These compounds were evaluated for their antimicrobial activities [].
Relevance: Though structurally dissimilar to 5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole, the presence of the 4-methoxyphenyl moiety in these compounds highlights a common structural element often explored in medicinal chemistry. Additionally, the investigation of these compounds for their antimicrobial properties aligns with the broader interest in the therapeutic potential of heterocyclic frameworks [].
Compound Description: This group of compounds contains a tropane ring with a substituted phenyl group at the 3-position and a substituted 1,2,4-oxadiazole ring at the 2-position. They were synthesized as bioisosteres of cocaine and their binding affinities for the dopamine, serotonin, and norepinephrine transporters were evaluated [].
Relevance: These compounds are considered structurally related to 5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole due to the presence of the 1,2,4-oxadiazole ring. This highlights the importance of this heterocycle in medicinal chemistry and its potential application in designing compounds with affinity for various biological targets [].
Compound Description: These compounds feature a 1,2,4-triazole ring linked to a 5-amino-1H-pyrazole moiety. They were prepared from ß-O'-ethoxyethylidene) 5-amino-1H-pyrazole-4-carboxhydrazides and primary amines under solvent-free conditions [].
Relevance: Although 5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is an oxadiazole derivative and these compounds are triazoles, their structures highlight the importance of nitrogen-containing five-membered heterocyclic rings as building blocks for the synthesis of compounds with potential biological activities [].
3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and 2,5-disubstituted-1,3,4-oxadiazoles
Compound Description: This series of compounds includes both 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and 1,3,4-oxadiazoles, with adamantyl and aryl moieties as substituents. These compounds were synthesized and screened for their antitumor, antiviral, antibacterial, and antifungal potential [].
Relevance: The shared incorporation of the 1,3,4-oxadiazole ring in these compounds and 5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole highlights a common focus on this heterocyclic system as a scaffold for developing compounds with potential therapeutic applications. The diverse biological screening of these compounds, including antiviral and antifungal testing, emphasizes the wide range of therapeutic areas where oxadiazoles are being investigated [].
(S)-3-ary1-6-pyrrolidin-2-yl-[1,2,4]triazolo[3,4-b]thiadiazole, (S)-1-(3-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-ethylamine, and (S)-1,2-bis(3-aryl-[1,2,4]triazolo-[3,4-b][1,3,4]thiadiazol-6-yl)-ethylamine
Compound Description: This series of chiral compounds contains a 1,2,4-triazolo[3,4-b]thiadiazole ring linked to either a pyrrolidine, ethylamine, or bis(ethylamine) unit. They were synthesized from 3-aryl-4-amino-5-mercapto-1,2,4-triazoles and L-amino acids and evaluated for their antibacterial activity [].
Relevance: While structurally different from 5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole, the presence of a pyrrolidine ring in some of these compounds and the shared focus on exploring the therapeutic potential of heterocyclic systems, particularly for antibacterial activity, highlights a common goal in medicinal chemistry research [].
Relevance: Compound 6 is directly related to 5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole, as both compounds feature a pyrrolidine ring substituted with a 1,2,4-oxadiazole ring. The research highlights the importance of optimizing such structures to improve their pharmacological properties, such as metabolic stability and brain penetration, for the development of new therapeutic agents [].
3,5-Dimethylisoxazole, 3-phenyl-5-methylisoxazole, 3,4-dimethyl-1,2,5-oxadiazole, 2,5-dimethyl-1,3,4-thiadiazole, 3-phenyl-5-methyl-1,2,4-oxadiazole, and 3,5-dimethyl-1,2,4-thiadiazole
Compound Description: This set of compounds encompasses various five-membered heterocycles including isoxazoles, oxadiazoles, and thiadiazoles. They are all methyl-substituted and some have additional phenyl substituents. These compounds undergo lateral lithiation using n-butyllithium, leading to the formation of their respective acetic acids upon carboxylation [].
Relevance: This group of compounds is related to 5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole through their shared exploration of five-membered heterocycles. The study on their lithiation reactions highlights the diverse reactivity patterns and synthetic applications of these heterocyclic systems, including oxadiazoles, in organic chemistry [].
rac-[3-(5-chloro-benzooxazol-2-ylamino)piperidin-1-yl]-(5-methyl-2-[1,2,3]triazol-2-ylphenyl)methanone (compound 3) and (5-methoxy-4-methyl-2-[1,2,3]triazol-2-ylphenyl)‐{(S)‐2‐[5‐(2‐trifluoromethoxyphenyl)‐[1,2,4]oxadiazol‐3‐yl]pyrrolidin‐1‐yl}methanone (compound 51)
Compound Description: Compound 3 is a starting point for the development of a novel dual orexin receptor antagonist. It exhibits chemical instability, CYP3A4 inhibition, and low brain penetration. Compound 51 is a potent, brain-penetrating DORA identified through optimization efforts. It has in vivo efficacy similar to suvorexant in rats [].
Relevance: While compound 3 doesn't directly share the 1,2,4-oxadiazole scaffold with 5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole, its optimization product, compound 51, does. This case study underscores the importance of structural modifications and the exploration of different heterocyclic systems in drug discovery, highlighting the potential of oxadiazoles in therapeutic applications [].
Symmetrical 2,5-difunctionalized 1,3,4-oxadiazoles (1a and 1b) and Benzofuran–Oxadiazole (2a and 2b)
Compound Description: Symmetrical 2,5-difunctionalized 1,3,4-oxadiazoles (1a and 1b) and Benzofuran–Oxadiazole (2a and 2b) are examples of novel compounds with promising antimicrobial activity. These compounds showcase the versatility of the 1,3,4-oxadiazole scaffold in developing new antimicrobial agents [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.